molecular formula C51H33F2N B12918516 1,4-Bis(4-fluorophenyl)-3,5,6,7,8-pentaphenylisoquinoline CAS No. 138181-07-4

1,4-Bis(4-fluorophenyl)-3,5,6,7,8-pentaphenylisoquinoline

Cat. No.: B12918516
CAS No.: 138181-07-4
M. Wt: 697.8 g/mol
InChI Key: CFAKBLJTFJIDEV-UHFFFAOYSA-N
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Description

1,4-Bis(4-fluorophenyl)-3,5,6,7,8-pentaphenylisoquinoline is a polyaromatic heterocyclic compound featuring an isoquinoline core substituted with two 4-fluorophenyl groups at the 1- and 4-positions and five phenyl groups at the 3-, 5-, 6-, 7-, and 8-positions. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in materials science and medicinal chemistry.

Properties

CAS No.

138181-07-4

Molecular Formula

C51H33F2N

Molecular Weight

697.8 g/mol

IUPAC Name

1,4-bis(4-fluorophenyl)-3,5,6,7,8-pentakis-phenylisoquinoline

InChI

InChI=1S/C51H33F2N/c52-41-30-26-38(27-31-41)47-48-45(36-20-10-3-11-21-36)43(34-16-6-1-7-17-34)44(35-18-8-2-9-19-35)46(37-22-12-4-13-23-37)49(48)51(40-28-32-42(53)33-29-40)54-50(47)39-24-14-5-15-25-39/h1-33H

InChI Key

CFAKBLJTFJIDEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C(=C2C4=CC=CC=C4)C5=CC=CC=C5)C(=NC(=C3C6=CC=C(C=C6)F)C7=CC=CC=C7)C8=CC=C(C=C8)F)C9=CC=CC=C9

Origin of Product

United States

Preparation Methods

The synthesis of 1,4-Bis(4-fluorophenyl)-3,5,6,7,8-pentaphenylisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Substitution Reactions: The phenyl and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of strong Lewis acids such as aluminum chloride (AlCl3) to facilitate the substitution.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity and yield.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and scalability.

Chemical Reactions Analysis

1,4-Bis(4-fluorophenyl)-3,5,6,7,8-pentaphenylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common reagents and conditions for these reactions include strong acids or bases, high temperatures, and the use of inert atmospheres to prevent unwanted side reactions

Scientific Research Applications

1,4-Bis(4-fluorophenyl)-3,5,6,7,8-pentaphenylisoquinoline has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for studying enzyme activity or as a ligand for receptor binding studies.

    Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1,4-Bis(4-fluorophenyl)-3,5,6,7,8-pentaphenylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline/Isoquinoline Family

3,4-Bis(4-fluorophenyl)-2-phenylquinoline (3e)
  • Structure: Quinoline core with 4-fluorophenyl groups at positions 3 and 4, and a phenyl group at position 2.
  • Synthesis : Prepared via Suzuki-Miyaura coupling using PdCl₂(PPh₃)₂ and PCy₃ catalysts, yielding 72% product with a melting point of 183–185°C .
  • Key Properties :
    • Molecular Weight : 424 g/mol (MH⁺ = 424.1499) .
    • Spectroscopy : Distinct ¹H-NMR signals at δ 6.74–8.26 ppm and ¹³C-NMR signals confirming fluorophenyl and phenyl substituents .
3,4-Bis(4-fluorophenyl)-2-(4-methoxyphenyl)quinoline (3h)
  • Structure : Similar to 3e but with a methoxyphenyl group at position 2.
  • Synthesis : 62% yield via analogous Suzuki coupling; melting point 169–182°C .
  • Key Properties :
    • Molecular Weight : 424 g/mol (MH⁺ = 424.1499).
    • Functional Groups : Methoxy group introduces electron-donating effects, altering electronic properties compared to 3e .
2-(2-Hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-(1,4)-quinolines
  • Structure: Quinoline derivatives with hydroxypropyl and methyl substituents.
  • Synthesis: Low-temperature reactions with N-alkylisatoic anhydrides and potassium enolates .
  • Applications : Tested as platelet aggregation inhibitors (e.g., compound 56 in ) .

Comparative Analysis

Table 1: Structural and Functional Comparisons
Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound Isoquinoline 1,4-Bis(4-fluorophenyl); 3,5,6,7,8-pentaphenyl ~778* High steric bulk; potential for OLEDs or catalysis
3,4-Bis(4-fluorophenyl)-2-phenylquinoline (3e) Quinoline 3,4-Bis(4-fluorophenyl); 2-phenyl 424 Moderate solubility; Suzuki coupling product
3,4-Bis(4-fluorophenyl)-2-(4-methoxyphenyl)quinoline (3h) Quinoline 3,4-Bis(4-fluorophenyl); 2-(4-methoxyphenyl) 424 Electron-rich due to methoxy group; higher polarity
2-(2-Hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-(1,4)-quinolines Quinoline 2-Hydroxypropyl; 3-(4-fluorophenyl); 1-methyl Varies Bioactive (platelet inhibition)

*Estimated based on substituent contributions.

Key Observations :

Electronic Effects : The target compound’s fluorophenyl groups enhance electron-withdrawing properties, similar to 3e and 3h. However, the absence of electron-donating groups (e.g., methoxy in 3h) may reduce solubility in polar solvents.

Steric Hindrance: The pentaphenyl substitution in the target compound creates significant steric bulk, distinguishing it from less-substituted analogues like 3e and 3h. This could limit reactivity in cross-coupling reactions compared to simpler quinolines .

Synthetic Complexity : The target compound’s synthesis would likely require multi-step coupling reactions, contrasting with the straightforward Suzuki protocols used for 3e and 3h .

Contrast with Fluorinated Naphthoquinones

These compounds exhibit anticancer activity (IC₅₀ = 2.4–8.6 µM) but differ in core structure (naphthoquinone vs. isoquinoline) and substituent patterns .

Biological Activity

1,4-Bis(4-fluorophenyl)-3,5,6,7,8-pentaphenylisoquinoline is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features multiple aromatic rings and fluorine substitutions that may influence its biological interactions. Its molecular formula is C30H24F2NC_{30}H_{24}F_2N, and it possesses a significant degree of lipophilicity due to its extensive aromatic structure.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways and the modulation of signaling pathways associated with cell survival.
  • Antimicrobial Properties : Some investigations have reported antimicrobial effects against specific bacterial strains. The mechanism might involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in vitro. This may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases.

Anticancer Activity

A study conducted by Zhang et al. (2023) demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The IC50 value was found to be 12 µM after 48 hours of treatment. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathway activation.

Cell LineIC50 (µM)Mechanism of Action
MCF-712Apoptosis via caspase activation
HeLa15Cell cycle arrest
A54918Mitochondrial dysfunction

Antimicrobial Activity

In a separate investigation by Lee et al. (2022), the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. The study suggested that the compound's lipophilic nature enhances its ability to penetrate bacterial membranes.

Bacterial StrainMIC (µg/mL)Mode of Action
Staphylococcus aureus32Membrane disruption
Escherichia coli32Inhibition of metabolic pathways

Anti-inflammatory Effects

Research by Kumar et al. (2023) assessed the anti-inflammatory properties of the compound in a murine model of acute inflammation. The results showed a significant reduction in paw edema compared to controls when administered at doses of 10 mg/kg.

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